molecular formula C24H32N2O2S B11552631 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

Cat. No.: B11552631
M. Wt: 412.6 g/mol
InChI Key: QNYLMYXIBZCXBC-UHFFFAOYSA-N
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Description

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as therapeutic agents. This compound is characterized by its unique structure, which includes a bis(2-methylpropyl)carbamothioyl group and a 2,3-dimethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2,3-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Carbamothioyl Group: The bis(2-methylpropyl)carbamothioyl group can be introduced via a thiourea derivative, which reacts with the benzamide core under suitable conditions.

    Final Assembly: The final step involves the coupling of the intermediate with the benzamide core to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar in structure but with an ethoxy group instead of a dimethyl group.

    2,3-DIMETHOXYBENZAMIDE: Shares the benzamide core but with different substituents.

Uniqueness

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)carbamothioyl group is particularly noteworthy for its potential interactions in biological systems.

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate

InChI

InChI=1S/C24H32N2O2S/c1-16(2)14-26(15-17(3)4)24(29)28-21-12-10-20(11-13-21)23(27)25-22-9-7-8-18(5)19(22)6/h7-13,16-17H,14-15H2,1-6H3,(H,25,27)

InChI Key

QNYLMYXIBZCXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(CC(C)C)CC(C)C)C

Origin of Product

United States

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